molecular formula C11H16N2O3S B8452776 N-(4-amino-2-(cyclopropylmethoxy)phenyl)-methanesulfonamide

N-(4-amino-2-(cyclopropylmethoxy)phenyl)-methanesulfonamide

Cat. No. B8452776
M. Wt: 256.32 g/mol
InChI Key: ZZPXDDOEHLLNQS-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

A mixture of N-(2-(cyclopropylmethoxy)-4-nitrophenyl)methanesulfonamide (0.830 g, 2.90 mmol), iron (0.971 g, 17.39 mmol), and NH4Cl (0.099 g, 1.848 mmol) in EtOH (15 ml) and water (6 ml) was heated to reflux for 30 minutes. The hot reaction mixture was filtered and the filtrate was evaporated. The residue was portioned between EtOAc and water; the organic phase was washed with brine and dried over Na2SO4. The solvent was removed affording N-(4-amino-2-(cyclopropylmethoxy)phenyl)-methanesulfonamide (0.679 g, 2.65 mmol, 91% yield, MS/ESI+ 256.9 [MH]+).
Name
N-(2-(cyclopropylmethoxy)-4-nitrophenyl)methanesulfonamide
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.099 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.971 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=2[NH:15][S:16]([CH3:19])(=[O:18])=[O:17])[CH2:3][CH2:2]1.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:12][C:10]1[CH:9]=[CH:8][C:7]([NH:15][S:16]([CH3:19])(=[O:18])=[O:17])=[C:6]([O:5][CH2:4][CH:1]2[CH2:3][CH2:2]2)[CH:11]=1 |f:1.2|

Inputs

Step One
Name
N-(2-(cyclopropylmethoxy)-4-nitrophenyl)methanesulfonamide
Quantity
0.83 g
Type
reactant
Smiles
C1(CC1)COC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C
Name
Quantity
0.099 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
0.971 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)NS(=O)(=O)C)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.65 mmol
AMOUNT: MASS 0.679 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.